Cas no 1235481-33-0 (4-Amino-3-iodobenzaldehyde)

4-Amino-3-iodobenzaldehyde is a versatile aromatic aldehyde featuring both an amino and an iodo substituent on the benzene ring. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its dual functional groups, which enable selective modifications such as cross-coupling reactions, reductive amination, or further derivatization of the aldehyde moiety. The iodine atom offers opportunities for palladium-catalyzed transformations, while the amino group facilitates nucleophilic substitutions or coordination chemistry. Its well-defined reactivity makes it a useful intermediate for constructing complex heterocycles or bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity to light and air.
4-Amino-3-iodobenzaldehyde structure
4-Amino-3-iodobenzaldehyde structure
Product Name:4-Amino-3-iodobenzaldehyde
CAS No:1235481-33-0
MF:C7H6INO
MW:247.033113956451
CID:4964302
Update Time:2025-09-19

4-Amino-3-iodobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-amino-3-iodobenzaldehyde
    • 4-Amino-3-iodobenzaldehyde
    • Inchi: 1S/C7H6INO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H,9H2
    • InChI Key: IHWVVCDEUZEPFE-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=O)C=CC=1N

Computed Properties

  • Exact Mass: 246.94941 g/mol
  • Monoisotopic Mass: 246.94941 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 43.1
  • Molecular Weight: 247.03

4-Amino-3-iodobenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A014000202-250mg
4-Amino-3-iodobenzaldehyde
1235481-33-0 97%
250mg
$494.40 2023-09-03
Alichem
A014000202-500mg
4-Amino-3-iodobenzaldehyde
1235481-33-0 97%
500mg
$839.45 2023-09-03
Alichem
A014000202-1g
4-Amino-3-iodobenzaldehyde
1235481-33-0 97%
1g
$1549.60 2023-09-03

4-Amino-3-iodobenzaldehyde Related Literature

Additional information on 4-Amino-3-iodobenzaldehyde

4-Amino-3-iodobenzaldehyde (CAS No. 1235481-33-0): An Overview of Its Properties, Applications, and Recent Research

4-Amino-3-iodobenzaldehyde (CAS No. 1235481-33-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 4-amino-3-iodobenzaldehyde, is characterized by its unique molecular structure, which includes an amino group and an iodine atom attached to a benzaldehyde framework. These functional groups endow the compound with a range of chemical properties that make it valuable for various applications.

The molecular formula of 4-Amino-3-iodobenzaldehyde is C7H6INO2, and its molecular weight is approximately 257.03 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 175°C, and it exhibits moderate stability under standard laboratory conditions.

In the realm of organic synthesis, 4-Amino-3-iodobenzaldehyde serves as a key intermediate for the preparation of more complex molecules. The presence of the amino group and the iodine atom provides multiple reactive sites that can be exploited for various chemical transformations. For instance, the amino group can undergo acylation, alkylation, or condensation reactions to form amides, amines, or Schiff bases. Meanwhile, the iodine atom can be used as a leaving group in substitution reactions or as a handle for cross-coupling reactions such as Suzuki-Miyaura coupling and Stille coupling.

In medicinal chemistry, 4-Amino-3-iodobenzaldehyde has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, research published in the Journal of Medicinal Chemistry highlighted the use of 4-Amino-3-iodobenzaldehyde-derived compounds as potent inhibitors of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. These inhibitors have demonstrated significant antiproliferative effects in vitro and in vivo, making them attractive candidates for further drug development.

Beyond its medicinal applications, 4-Amino-3-iodobenzaldehyde has also found utility in materials science. The compound's unique electronic properties make it suitable for use in the synthesis of functional materials such as organic semiconductors and luminescent materials. Research published in Advanced Materials reported the use of 4-Amino-3-iodobenzaldehyde-based derivatives in the fabrication of organic light-emitting diodes (OLEDs) with enhanced efficiency and stability. The ability to fine-tune the electronic properties through chemical modifications has opened up new avenues for developing advanced materials with tailored performance characteristics.

The synthesis of 4-Amino-3-iodobenzaldehyde typically involves multi-step processes that leverage well-established organic reactions. One common approach involves the iodination of 4-amino-benzaldehyde followed by purification steps to ensure high purity. Recent advancements in green chemistry have led to more environmentally friendly synthetic routes that minimize waste generation and reduce energy consumption. For instance, a study published in Green Chemistry described a microwave-assisted synthesis method that significantly shortened reaction times while maintaining high yields.

In conclusion, 4-Amino-3-iodobenzaldehyde (CAS No. 1235481-33-0) is a multifaceted compound with broad applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure provides a foundation for developing novel molecules with diverse functionalities. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its importance in advancing scientific knowledge and technological innovation.

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